![molecular formula C13H14N2O2 B3340328 1-(1-Benzofuran-2-ylcarbonyl)piperazine CAS No. 41717-31-1](/img/structure/B3340328.png)
1-(1-Benzofuran-2-ylcarbonyl)piperazine
Overview
Description
“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “1-(1-Benzofuran-2-ylcarbonyl)piperazine” is 1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 .Physical And Chemical Properties Analysis
“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a powder at room temperature .Scientific Research Applications
Proteomics Research
“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.
Synthesis of Benzofuran Derivatives
Benzofuran derivatives are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used as a starting material or intermediate in the synthesis of these benzofuran derivatives.
Anti-Tumor Research
Benzofuran compounds, including “1-(1-Benzofuran-2-ylcarbonyl)piperazine”, have been found to exhibit anti-tumor activities . They could be used in the development of new anticancer drugs or therapies.
Antibacterial Research
Benzofuran compounds have demonstrated antibacterial activities . Therefore, “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used in the research and development of new antibacterial agents.
Anti-Oxidative Research
Benzofuran compounds are known for their anti-oxidative activities . “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used in studies related to oxidative stress and the development of antioxidants.
Anti-Viral Research
Benzofuran compounds have shown anti-viral activities . “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used in the research of new antiviral drugs or therapies.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-benzofuran-2-yl(piperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVXIKZHQABTJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286259 | |
Record name | 2-Benzofuranyl-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-carbonyl)piperazine | |
CAS RN |
41717-31-1 | |
Record name | 2-Benzofuranyl-1-piperazinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofuranyl-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.